molecular formula C20H21N3O B2794401 N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1172442-43-1

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2794401
CAS No.: 1172442-43-1
M. Wt: 319.408
InChI Key: DENAEARFNQOMDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-[1,1’-biphenyl]-4-carboxamide” is a complex organic compound that contains several functional groups. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a biphenyl group, which consists of two connected phenyl rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the carboxamide group) would affect properties like solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some pyrazole compounds are used in medicine due to their ability to inhibit certain enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity and toxicity. Some pyrazole compounds are associated with certain hazards. For example, they may be harmful if swallowed or cause skin irritation .

Future Directions

The future research directions would likely involve further exploration of the properties and potential applications of this compound. This could include medicinal chemistry research if the compound shows promise as a pharmaceutical agent .

Properties

IUPAC Name

N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-14(2)23-19(13-15(3)22-23)21-20(24)18-11-9-17(10-12-18)16-7-5-4-6-8-16/h4-14H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENAEARFNQOMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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